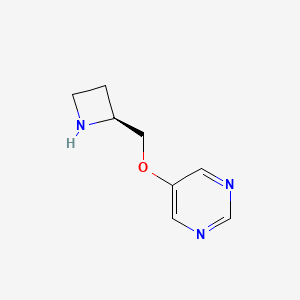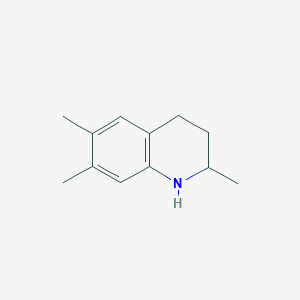
2-Chloro-4-fluoro-3-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-fluoro-3-methoxyaniline is an organic compound with the molecular formula C7H7ClFNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-3-methoxyaniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. For instance, starting with 2-chloro-4-fluoroaniline, the methoxy group can be introduced via a reaction with methanol in the presence of a base such as sodium methoxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step processes that ensure high yield and purity. These methods often include the use of catalysts and optimized reaction conditions to facilitate the substitution reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-3-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Scientific Research Applications
2-Chloro-4-fluoro-3-methoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism by which 2-Chloro-4-fluoro-3-methoxyaniline exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-methoxyaniline: Similar structure but lacks the chlorine atom.
3-Chloro-4-methoxyaniline: Similar structure but lacks the fluorine atom.
4-Chloro-2-fluoroaniline: Similar structure but lacks the methoxy group.
Uniqueness
2-Chloro-4-fluoro-3-methoxyaniline is unique due to the presence of all three substituents (chlorine, fluorine, and methoxy) on the benzene ring
Properties
Molecular Formula |
C7H7ClFNO |
|---|---|
Molecular Weight |
175.59 g/mol |
IUPAC Name |
2-chloro-4-fluoro-3-methoxyaniline |
InChI |
InChI=1S/C7H7ClFNO/c1-11-7-4(9)2-3-5(10)6(7)8/h2-3H,10H2,1H3 |
InChI Key |
VPJMQULMNCYDRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-Hydrazinyl-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11916361.png)
![2-Methoxy-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11916366.png)

![3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11916394.png)



